molecular formula C15H17NO3 B12502577 Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12502577
M. Wt: 259.30 g/mol
InChI Key: PIPMIQBHMIFSFR-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative featuring a 4-oxo-1,4-dihydroquinoline core substituted with an ethyl group at position 6, a methyl group at position 1, and an ethyl ester at position 2. Quinoline derivatives are widely studied for their pharmacological properties, particularly as antimicrobial agents, with structural modifications at key positions (e.g., substituents at positions 1, 6, 7, and 8) significantly influencing biological activity and physicochemical properties .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl 6-ethyl-1-methyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C15H17NO3/c1-4-10-6-7-13-11(8-10)14(17)12(9-16(13)3)15(18)19-5-2/h6-9H,4-5H2,1-3H3

InChI Key

PIPMIQBHMIFSFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization for Quinoline Core Formation

The Gould-Jacobs reaction is a cornerstone for synthesizing 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives. For ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, the protocol involves:

Starting Materials and Reaction Conditions

  • Anthranilic acid derivative : 2-Amino-4-ethylbenzoic acid ethyl ester serves as the aromatic amine component.
  • β-Keto ester : Ethyl acetoacetate undergoes condensation with the anthranilic acid derivative in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours.
  • Mechanism : The reaction proceeds via enamine formation, followed by cyclodehydration to yield the 4-oxoquinoline core.
Table 1: Optimization of Gould-Jacobs Cyclization
Starting Material Reagent/Catalyst Temperature (°C) Time (h) Yield (%) Reference
2-Amino-4-ethylbenzoic acid ethyl ester PPA 130 7 72
2-Amino-5-ethylbenzoic acid methyl ester Acetic acid 120 6 65

Alternative Routes via Functional Group Interconversion

Carboxylic Acid Esterification

This compound can be synthesized from its carboxylic acid precursor via esterification:

  • Substrate : 6-Ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Reagent : Thionyl chloride (SOCl₂) in ethanol at 85°C for 12 hours.
  • Yield : 72.8% after silica gel chromatography.

Halogenation-Reduction Sequences

  • Bromination : Introducing bromine at the 6-position using N-bromosuccinimide (NBS), followed by Pd-catalyzed cross-coupling with ethyl Grignard reagents.
  • Conditions : Pd(PPh₃)₄ in THF at 60°C, yielding 68–75%.

Industrial-Scale Methodologies

Flow Chemistry Approaches

  • Continuous flow systems enhance heat transfer and reduce reaction times.
  • Example : A mixture of 2-amino-4-ethylbenzoic acid ethyl ester and ethyl acetoacetate in PPA is pumped through a heated reactor (130°C, residence time = 30 min), achieving 85% conversion.

Catalytic Improvements

  • Lewis acids : ZnCl₂ or FeCl₃ accelerate cyclization, reducing energy input.
  • Microwave irradiation : Reduces Gould-Jacobs reaction time from 7 hours to 45 minutes with comparable yields.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Elution with dichloromethane/methanol (40:1 to 20:1) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 168–169°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, 3H, J = 7.1 Hz, -COOCH₂CH₃), 2.68 (q, 2H, J = 7.6 Hz, C6-CH₂CH₃), 3.82 (s, 3H, N-CH₃), 8.52 (s, 1H, C2-H).
  • IR (KBr) : ν = 1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O quinoline).

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial effects . The compound’s structure allows it to bind to active sites of target proteins, disrupting their normal function .

Comparison with Similar Compounds

Table 1: Substituent Effects at Position 6

Compound Position 6 Substituent Key Property/Effect Reference
Target compound Ethyl Moderate lipophilicity
Ethyl 6-methoxy analog Methoxy Higher polarity
Ethyl 6-bromo-8-fluoro analog Bromo Steric bulk, antimicrobial activity

Substituent Variations at Position 1

The methyl group at position 1 contrasts with cyclopropyl or halogenated alkyl groups in other derivatives:

  • Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: The cyclopropyl group enhances DNA gyrase binding in fluoroquinolones, a feature absent in the methyl-substituted target compound .
  • Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate: A methylamino group at position 1 introduces basicity, altering pharmacokinetics compared to the neutral methyl group .

Table 2: Substituent Effects at Position 1

Compound Position 1 Substituent Biological Relevance Reference
Target compound Methyl Neutral, minimal steric hindrance
1-Cyclopropyl analog Cyclopropyl Enhanced antibacterial activity
1-Methylamino analog Methylamino Increased basicity

Functional Group Variations at Position 3

The ethyl ester at position 3 is conserved in many analogs but differs in hydrolysis stability compared to methyl esters:

  • Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 942227-34-1): Methyl esters generally hydrolyze faster than ethyl esters, affecting prodrug design .

Biological Activity

Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is part of the quinolone family, characterized by its bicyclic structure that includes a quinoline moiety. The compound’s structure can be represented as follows:

C14H15NO3\text{C}_{14}\text{H}_{15}\text{N}\text{O}_3

This configuration contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds within the quinolone family, including this compound.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated significant bactericidal activity at concentrations as low as 16 µg/mL for S. aureus, comparable to established antibiotics like ciprofloxacin .

Bacterial Strain MIC (µg/mL) Bactericidal Activity
Staphylococcus aureus16Yes
Escherichia coli32Yes
Pseudomonas aeruginosa50Yes

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition leads to cell death and prevents bacterial proliferation .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown promise in anti-inflammatory applications. Research indicates that it may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses. A novel study demonstrated that derivatives of quinolones could effectively reduce TNF-alpha-induced inflammation in cell models .

Toxicological Profile

While this compound exhibits beneficial biological activities, it is essential to consider its safety profile. Toxicological assessments indicate potential acute toxicity if ingested (H302) and skin irritation (H315) upon contact .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Focus Findings
Antimicrobial ActivityEffective against S. aureus (MIC = 16 µg/mL)
Anti-inflammatory MechanismInhibits NF-kB pathway; reduces TNF-alpha-induced inflammation
ToxicityAcute toxicity if ingested; causes skin irritation

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